molecular formula C18H17NO2S2 B2359257 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2177450-03-0

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No. B2359257
CAS RN: 2177450-03-0
M. Wt: 343.46
InChI Key: QQZQRPANFNIXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand its mechanism of action and potential toxicity. Additionally, research on its potential use as a fluorescent probe for detecting metal ions could lead to the development of new diagnostic tools.

Synthesis Methods

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has been achieved by several methods. One of the commonly used methods involves the reaction of 3-(thiophen-3-yl)pyrrolidine with Naphthalen-1-ylsulfonyl chloride in the presence of a base. Another method involves the reaction of 1-(Naphthalen-1-ylsulfonyl)pyrrolidine with thiophene-3-carboxylic acid in the presence of a dehydrating agent.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

1-naphthalen-1-ylsulfonyl-3-thiophen-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-23(21,18-7-3-5-14-4-1-2-6-17(14)18)19-10-8-15(12-19)16-9-11-22-13-16/h1-7,9,11,13,15H,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQRPANFNIXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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